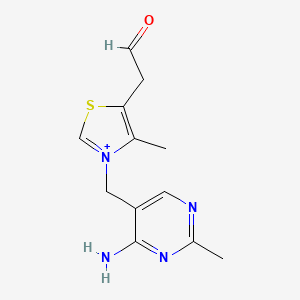
Thiamine(1+) aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiamine(1+) aldehyde is a heteroarenecarbaldehyde and a thiamine.
Analyse Des Réactions Chimiques
Role in Biochemical Transformations
Thiamine diphosphate (ThDP), a derivative of thiamine, is a cofactor for many biochemical transformations across different organisms . ThDP assists in forming and breaking bonds between carbon and other elements, including sulfur, oxygen, hydrogen, nitrogen, and even other carbon atoms. ThDP-dependent enzymes have garnered interest as tools for biotransformation .
Thiamine's Impact on Mitochondrial Respiration
Research indicates that thiamine and its derivatives, excluding thiamine diphosphate (TDP), can negatively affect mitochondrial respiration . Specifically, thiamine derivatives with an aldehyde group in their structure may inhibit liver mitochondria respiration .
Thiamine as a Nucleophile
Thiamine can enable a benzaldehyde molecule to act as a nucleophile, attacking a second benzaldehyde molecule in a nucleophilic carbonyl addition reaction. Thiamine acts as an electron sink, which accepts electron density, allowing for the formation of a carbonyl anion .
Thiamine in Catalysis
Vitamin B1 can be employed as an N-heterocyclic carbene ligand for synthesizing a water-soluble monodentate NHC–gold(I) complex, which acts as a catalyst in an aldehyde–alkyne–amine coupling reaction in open air or water .
Stability and Degradation
Free thiamine is stable at acidic pH but decomposes under ultraviolet light, gamma irradiation, and heat . It is also sensitive to sulfites, especially at high pH, which can cleave the thiamine molecule into pyrimidine and thiazole moieties, rendering it inactive . Chlorine in cooking water and the presence of copper ions can also accelerate thiamine decomposition .
Propriétés
Formule moléculaire |
C12H15N4OS+ |
|---|---|
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]acetaldehyde |
InChI |
InChI=1S/C12H15N4OS/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15)/q+1 |
Clé InChI |
YLTKXCQXTWMOIT-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC=O |
SMILES canonique |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















